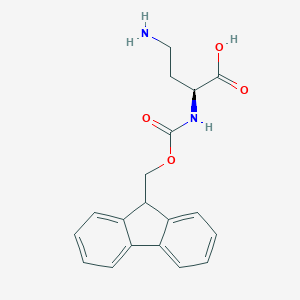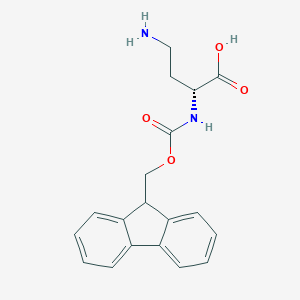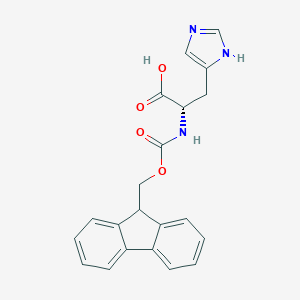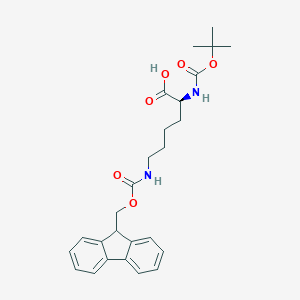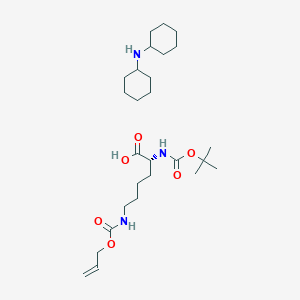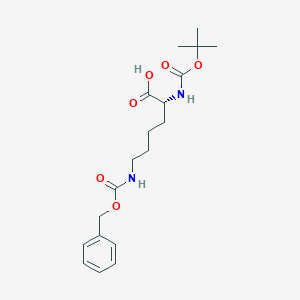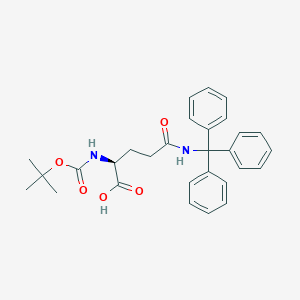
Boc-L-2,4-diaminobutyric acid
Descripción general
Descripción
Boc-L-2,4-diaminobutyric acid is a reagent used to synthesize somatostatin antagonist. It can also be used to develop blood coagulation factor Xa inhibitors .
Molecular Structure Analysis
The molecular formula of Boc-L-2,4-diaminobutyric acid is C9H18N2O4, and its molecular weight is 218.25 . The structure includes a butanoic acid backbone with two amino groups and a tert-butoxycarbonyl (Boc) protective group .Chemical Reactions Analysis
Boc-L-2,4-diaminobutyric acid is primarily used as a reagent in the synthesis of somatostatin antagonists and in the development of blood coagulation factor Xa inhibitors .Physical And Chemical Properties Analysis
Boc-L-2,4-diaminobutyric acid has a melting point of 192-194 °C and a predicted boiling point of 385.5±37.0 °C. Its density is predicted to be 1.160±0.06 g/cm3. It appears as a white to off-white powder and is sparingly soluble in methanol and slightly soluble in water .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-L-2,4-diaminobutyric acid is used in solution phase peptide synthesis . Peptide synthesis is a process used to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.
Differentiation of β-N-methylamino-L-alanine
Boc-L-2,4-diaminobutyric acid is used as a reagent for the differentiation of β-N-methylamino-L-alanine from the diamino acids . This is done using various techniques such as HPLC-FD, UHPLC-UV, UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) .
Synthesis of Somatostatin Antagonist
Boc-L-2,4-diaminobutyric acid is used as a reagent in the synthesis of somatostatin antagonist . Somatostatin is a hormone that inhibits the release of growth hormone and insulin from the pancreas. An antagonist would block the action of somatostatin, potentially increasing the release of these hormones.
Development of Blood Coagulation Factor Xa Inhibitors
Boc-L-2,4-diaminobutyric acid can be used in the development of blood coagulation factor Xa inhibitors . Factor Xa plays a key role in the blood coagulation cascade, and its inhibition is a target for anticoagulant drugs.
Pharmacological Research
As an experimental compound, Boc-L-2,4-diaminobutyric acid is used in pharmacological research . Its properties and interactions can be studied to understand its potential therapeutic uses and effects.
Chemical Taxonomy
Boc-L-2,4-diaminobutyric acid belongs to the class of organic compounds known as L-alpha-amino acids . This classification is used in chemical taxonomy, which is the science of classification of substances according to their chemical composition and reactions.
Mecanismo De Acción
Target of Action
Boc-L-2,4-diaminobutyric acid primarily targets the GABA transaminase enzyme . This enzyme plays a crucial role in the conversion of GABA back to glutamate .
Mode of Action
Boc-Dab-OH acts as a noncompetitive inhibitor of GABA transaminase . When this enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA .
Biochemical Pathways
The inhibition of GABA transaminase by Boc-Dab-OH affects the GABAergic pathway . This results in an increase in GABA levels, which can have downstream effects on neuronal signaling and neurotransmission.
Result of Action
The primary result of Boc-Dab-OH’s action is the elevation of GABA levels . This can have various effects at the molecular and cellular levels, potentially influencing neuronal activity and signaling. It has also been suggested that Boc-Dab-OH has antitumor activity in vivo and in vitro .
Safety and Hazards
Direcciones Futuras
Boc-L-2,4-diaminobutyric acid continues to be a valuable reagent in biochemical research, particularly in the synthesis of somatostatin antagonists and the development of blood coagulation factor Xa inhibitors . Its future applications will likely continue in these areas, contributing to advancements in medical and pharmaceutical research.
Propiedades
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427149 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-2,4-diaminobutyric acid | |
CAS RN |
25691-37-6 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using a polymer-supported hypervalent iodine reagent like PSDIB in the synthesis of Boc-Dab-OH?
A1: The research highlights the effectiveness of poly[(4-diacetoxyiodo)styrene] (PSDIB) in mediating the Hofmann rearrangement of Nα-Boc-L-glutamine (Boc-Gln-OH) to produce Boc-Dab-OH in water. [, ] This method offers several advantages:
- High Yield: PSDIB facilitates an 87% yield of Boc-Dab-OH from Boc-Gln-OH, demonstrating its efficiency. [, ]
- Water as Solvent: The reaction proceeds well in water, promoting green chemistry principles by using an environmentally benign solvent. [, ]
- Simplified Purification: The polymer-supported reagent can be easily removed by filtration, simplifying the purification process. [, ]
Q2: Why was a different synthetic route explored for obtaining Fmoc-Dab(Boc)-OH?
A2: Direct synthesis of Fmoc-Dab(Boc)-OH using the PSDIB-mediated method was hindered by the poor water solubility of the starting material, Nα-Fmoc-L-glutamine (Fmoc-Gln-OH). [, ] To circumvent this, an alternative route was employed, involving the synthesis of Z-Dab-OH using PSDIB followed by further modification to obtain Fmoc-Dab(Boc)-OH. [, ] This highlights the importance of considering substrate solubility when designing synthetic strategies.
Q3: What is the broader application of the synthesized Boc-Dab-OH?
A3: The successful synthesis of Boc-Dab-OH via this method is particularly significant for the development of peptides containing L-2,4-diaminobutyric acid. The paper demonstrates this by successfully synthesizing Polymyxin B heptapeptide (PMBH), a compound with four Dab residues, using solution-phase synthesis. [, ] This highlights the utility of Boc-Dab-OH as a building block for more complex peptides with potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




